molecular formula C7H14ClNO2 B14026273 Methyl 2-(2-(aminomethyl)cyclopropyl)acetate hydrochloride

Methyl 2-(2-(aminomethyl)cyclopropyl)acetate hydrochloride

Cat. No.: B14026273
M. Wt: 179.64 g/mol
InChI Key: OCMKXGRLJJVTRE-UHFFFAOYSA-N
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Description

Methyl 2-(2-(aminomethyl)cyclopropyl)acetate hydrochloride is a chemical compound with the molecular formula C6H12ClNO2. It is a derivative of glycine and is known for its applications in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(aminomethyl)cyclopropyl)acetate hydrochloride typically involves the reaction of cyclopropylamine with methyl bromoacetate under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(aminomethyl)cyclopropyl)acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, primary amines, and substituted derivatives of the original compound .

Scientific Research Applications

Methyl 2-(2-(aminomethyl)cyclopropyl)acetate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(2-(aminomethyl)cyclopropyl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. As a glycine derivative, it influences the secretion of anabolic hormones, supplies fuel during exercise, and enhances mental performance during stress-related tasks. It also helps prevent exercise-induced muscle damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-(aminomethyl)cyclopropyl)acetate hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its cyclopropyl group provides rigidity and stability, making it a valuable compound in various research applications .

Properties

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

methyl 2-[2-(aminomethyl)cyclopropyl]acetate;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c1-10-7(9)3-5-2-6(5)4-8;/h5-6H,2-4,8H2,1H3;1H

InChI Key

OCMKXGRLJJVTRE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CC1CN.Cl

Origin of Product

United States

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